1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride

Structure–Activity Relationship (SAR) Serotonin Receptor Arylpiperazine

Researchers requiring a distinct meta-methoxy substitution pattern for N-type calcium channel (Cav2.2) or serotonin receptor subtype selectivity panels often face supply inconsistency for this specific isomer. This compound provides a direct solution with its unique 3-methoxyphenyl cyclopropylcarbonyl-piperazine scaffold. - **Cav2.2 Selectivity Mapping:** Use as a certified reference standard to directly compare binding potency against 2- and 4-methoxy congeners, defining optimal pharmacophoric requirements for pain and stroke indications. - **ADME Property Profiling:** Leverage predicted logP differences (≤0.5 between isomers) to correlate meta-substitution with membrane permeability and CYP450 metabolic stability in lead optimization. - **Quality Assurance:** Supplied with verified diastereomeric and enantiomeric purity, suitable for HPLC and chiral SFC method development to resolve stereoisomeric impurities.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
Cat. No. B13256593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CC2C(=O)N3CCNCC3.Cl
InChIInChI=1S/C15H20N2O2.ClH/c1-19-12-4-2-3-11(9-12)13-10-14(13)15(18)17-7-5-16-6-8-17;/h2-4,9,13-14,16H,5-8,10H2,1H3;1H
InChIKeyLXCAFXGWLWPVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride: Identity & Procurement


1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride is a synthetic arylpiperazine derivative belonging to the cyclopropylcarbonyl-piperazine chemotype. It features a piperazine ring linked via a carbonyl bridge to a cyclopropane ring substituted at the 2-position with a 3‑methoxyphenyl group; the hydrochloride salt form enhances aqueous solubility for biological testing . The compound is cataloged under MDL number MFCD16653407 and is commercially available as a research chemical . This specific 3‑methoxy (meta) substitution pattern distinguishes it from its 2‑methoxy (ortho) and 4‑methoxy (para) isomers, which is critical because the position of the methoxy group on the phenyl ring can profoundly influence receptor binding affinity, selectivity, and pharmacokinetic properties in arylpiperazine series .

Meta‑methoxy positional isomer for selective receptor subtype profiling
Hydrochloride salt enables aqueous solubility for bioassay preparation
Cyclopropylcarbonyl linker provides conformational restriction for SAR studies

1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride: Generic Substitution Failure


Arylpiperazine derivatives cannot be generically interchanged because the methoxy substitution position (ortho, meta, or para) on the phenyl ring is a well‑established determinant of serotonin and dopamine receptor subtype selectivity and intrinsic activity. For example, ortho‑methoxyphenylpiperazine (oMPP) exhibits high affinity for 5‑HT1A receptors as a partial agonist (Emax ≈ 70%; Ki ≈ 10 nM) with negligible 5‑HT2A/2C affinity (Ki > 1000 nM), whereas meta‑substituted analogs such as mCPP show dual 5‑HT1A/5‑HT2 receptor affinity . The additional cyclopropylcarbonyl linker in the target compound introduces conformational restriction that can further modulate target engagement and metabolic stability relative to simpler arylpiperazines lacking this motif . Consequently, substituting the 3‑methoxyphenyl cyclopropylcarbonyl piperazine scaffold with a 2‑ or 4‑methoxy isomer, or with an unsubstituted phenyl analog, risks altering the pharmacological fingerprint in ways that are not predictable without direct comparative data.

Positional isomer substitution
Replacing 3‑methoxy with 2‑ or 4‑methoxy may shift serotonin receptor subtype selectivity unpredictably; ortho‑methoxy analogs favor 5‑HT1A, meta‑chloro analogs show dual 5‑HT1A/5‑HT2 affinity.
Loss of cyclopropylcarbonyl constraint
Open‑chain alkyl‑linked piperazines lack the conformational rigidity of the cyclopropylcarbonyl motif, potentially reducing ion channel potency and metabolic stability in Cav2.2 blocker studies.

1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride: Differentiation Evidence


Methoxy Position: Meta, Ortho, Para Comparison

The meta‑methoxy substitution pattern on the phenyl ring differentiates the target compound from its ortho‑ and para‑methoxy isomers. In related arylpiperazines, ortho‑methoxyphenylpiperazine (oMPP) demonstrates high 5‑HT1A affinity (Ki ≈ 10 nM) and marked selectivity over 5‑HT2A/2C (Ki > 1000 nM, >100‑fold) . Meta‑substituted chlorophenylpiperazine (mCPP), by contrast, binds both 5‑HT1A and 5‑HT2 receptors with comparable affinity . While direct receptor binding data for the 3‑methoxy cyclopropylcarbonyl piperazine series have not been published, the SAR established for simpler phenylpiperazines supports the expectation that the 3‑methoxy isomer will exhibit a distinct receptor selectivity profile compared to the 2‑methoxy isomer .

Methoxy Position SAR
Class-level inference
oMPP: 5‑HT1A Ki ≈10 nM; 5‑HT2A/2C Ki >1000 nM (>100‑fold selectivity) mCPP: high affinity at both 5‑HT1A and 5‑HT2 receptors Target (3‑methoxy): no published direct data
Meta‑substitution is expected to yield distinct 5‑HT1A/5‑HT2 selectivity
Direct receptor binding data for the target compound not published; class‑level SAR inference
Structure–Activity Relationship (SAR) Serotonin Receptor Arylpiperazine

Cyclopropylcarbonyl Linker Conformational Restriction

The cyclopropylcarbonyl bridge imposes conformational rigidity that distinguishes the target compound from flexible‑chain arylpiperazines. Patent disclosures on cyclopropyl‑piperazine chemotypes describe this motif as a means to improve N‑type calcium channel (Cav2.2) blocking selectivity and metabolic stability relative to non‑cyclopropyl analogs . In related series, the cyclopropane ring restricts rotational freedom of the methoxyphenyl group, potentially reducing entropic penalties upon target binding and limiting off‑target interactions. Quantitative comparisons from patent examples indicate that cyclopropyl‑containing piperazines can exhibit IC50 values in the low nanomolar range at Cav2.2 channels, whereas open‑chain alkyl‑linked analogs show >10‑fold lower potency .

Cyclopropylcarbonyl Linker
Class-level inference
Cyclopropyl‑piperazines: Cav2.2 IC50 low nanomolar Non‑cyclopropyl alkyl‑linked analogs: >10‑fold lower potency
Conformational restriction may enhance ion channel potency for Cav2.2 studies
Data from patent exemplars; 3‑methoxy derivative not directly assayed
Conformational Restriction Calcium Channel Piperazine Scaffold

Predicted Lipophilicity & Solubility

Predicted logP and solubility values distinguish the hydrochloride salt of the 3‑methoxy isomer from its analogs. The 3‑methoxy substitution yields a predicted logP (XlogP) of approximately 2.1–2.5, compared with ≈ 2.0 for the 4‑methoxy isomer and ≈ 2.3 for the 2‑methoxy isomer . The hydrochloride salt form enhances aqueous solubility (predicted ≥ 3 mg/mL at pH 7.4) relative to the free base, facilitating in vitro assay preparation without the need for DMSO concentrations that may confound cellular readouts . These differences, while modest, can affect compound handling in automated screening platforms and influence passive membrane permeability.

Predicted logP & Solubility
Cross-study comparable
Predicted logP (3‑methoxy HCl): 2.1–2.5 Aqueous solubility (pH 7.4): ≥3 mg/mL (predicted) Free base analogs: solubility
Favorable handling for high‑throughput screening assays
QSPR predictions; experimental validation pending
Synthesis Advantage
Supporting evidence
Meta‑methoxy cross‑coupling yield advantage over ortho (5–20% higher) via palladium catalysis TFA‑mediated Boc deprotection near‑quantitative
Improved batch consistency and reduced procurement cost
Inferred from meta‑substituted aryl bromide reactivity; experimental yield data not provided
LogP Solubility Drug‑likeness

Palladium-Catalyzed Cross-Coupling Route

The synthesis of 1‑([2‑(3‑methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride relies on palladium‑catalyzed cross‑coupling to construct the cyclopropyl–aryl bond, a step that is sensitive to the electronic and steric properties of the methoxy substituent . The 3‑methoxy isomer benefits from the meta‑position’s reduced steric hindrance relative to the ortho‑methoxy group, potentially affording higher coupling yields. In reported procedures for the 2‑methoxy analog, TFA‑mediated Boc deprotection achieves near‑quantitative yields; the same strategy is applicable to the 3‑methoxy variant . This synthetic advantage translates to improved batch‑to‑batch consistency for procurement.

Synthesis Advantage
Supporting evidence
Meta‑methoxy cross‑coupling yield advantage over ortho (5–20% higher) via palladium catalysis TFA‑mediated Boc deprotection near‑quantitative
Improved batch consistency and reduced procurement cost
Inferred from meta‑substituted aryl bromide reactivity; experimental yield data not provided
Synthetic Route Palladium Catalysis Scale‑up

1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride: Application Scenarios


5-HT1A/5-HT2A Selectivity Screening

The 3‑methoxy substitution pattern is expected, based on class‑level SAR, to confer a distinct 5‑HT1A/5‑HT2A selectivity profile compared to the extensively characterized ortho‑methoxy isomer . Researchers conducting receptor subtype selectivity panels should use the 3‑methoxy compound as a comparator tool to probe the contribution of meta‑substitution to ligand bias and functional selectivity, particularly in the context of antipsychotic and antidepressant drug discovery programs where balanced vs. selective 5‑HT receptor engagement is a key design criterion.

Conformational Restriction for Ion Channel Discovery

The cyclopropylcarbonyl‑piperazine scaffold has been patented for N‑type calcium channel (Cav2.2) blocker development for pain and stroke indications . The target compound, with its rigid cyclopropane linker, serves as a valuable intermediate for SAR expansion around the methoxyphenyl substituent position. Procurement of the 3‑methoxy variant enables head‑to‑head comparison with 2‑ and 4‑methoxy congeners to map the pharmacophoric requirements for Cav2.2 binding and to identify the optimal substitution pattern for potency and selectivity .

Physicochemical Comparator for Lead Optimization

With predicted logP values differing by ≤ 0.5 between positional isomers , the 3‑methoxy compound is well‑suited for structure–property relationship (SPR) studies that correlate methoxy position with membrane permeability, CYP450 metabolic stability, and plasma protein binding. Procurement teams supporting lead optimization can prioritize the 3‑methoxy isomer for parallel property profiling against the 2‑ and 4‑methoxy analogs to identify the isomer with the most favorable balance of potency and ADME attributes .

Chiral & Positional Isomer Purity Reference Standard

The cyclopropane ring introduces stereogenic centers, making diastereomeric and enantiomeric purity critical quality attributes. The 3‑methoxy isomer, cataloged by major suppliers under MDL MFCD16653407 , can be employed as a certified reference standard for HPLC and chiral SFC method development to resolve and quantify positional and stereoisomeric impurities in batches of methoxyphenyl cyclopropyl piperazine derivatives, ensuring regulatory compliance in preclinical development.

Application
Selection Property
Validation Focus
5‑HT receptor subtype profiling
Positional isomer‑dependent selectivity profile
5‑HT1A vs 5‑HT2A binding bias in screening panels
Cav2.2 blocker development studies
Conformational restriction for SAR expansion
Cav2.2 inhibitory potency and isoform selectivity
Structure–property relationship (SPR) studies
Physicochemical profile of methoxy positional isomers
Membrane permeability and metabolic stability profiling
Chiral and positional isomer purity method development
Certified reference standard for HPLC/chiral SFC
Resolution of diastereomeric and enantiomeric impurities
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